molecular formula C10H18N4 B15309291 1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine

1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine

Cat. No.: B15309291
M. Wt: 194.28 g/mol
InChI Key: CKMAOMUEOYDIEC-UHFFFAOYSA-N
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Description

1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine is a heterocyclic organic compound that features a pyrazole ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

    1-(2-(1H-Pyrazol-4-yl)ethyl)piperazine: Lacks the methyl group on the pyrazole ring.

    1-(2-(1-Methyl-1H-pyrazol-3-yl)ethyl)piperazine: Methyl group is positioned differently on the pyrazole ring.

Uniqueness: 1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-[2-(1-methylpyrazol-4-yl)ethyl]piperazine

InChI

InChI=1S/C10H18N4/c1-13-9-10(8-12-13)2-5-14-6-3-11-4-7-14/h8-9,11H,2-7H2,1H3

InChI Key

CKMAOMUEOYDIEC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CCN2CCNCC2

Origin of Product

United States

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